molecular formula C17H15N5O3 B4436808 ethyl 2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate

ethyl 2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate

Cat. No. B4436808
M. Wt: 337.33 g/mol
InChI Key: GYFHNRFSCFYRQC-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate is a compound that contains a tetrazole ring, which is a nitrogen-rich heterocycle . The tetrazole ring is known for its electron-donating and electron-withdrawing properties . This compound has a molecular formula of C17H15N5O3 and an average mass of 337.333 Da .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, and low cost . Various synthetic approaches have been developed for this transformation . Most of them rely on the in situ generation of highly toxic and explosive hydrazoic acid through activation of the azide by expensive and toxic metals, strong Lewis acids .


Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Anticancer Properties

“Ethyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate” and its derivatives exhibit promising cytotoxic activities against cancer cell lines. Specifically, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxic activity lower than 12 μM against the Hela cell line. These compounds selectively target cancerous cells while sparing normal cells . Additionally, molecular docking studies suggest that they may interact with the binding pocket of the aromatase enzyme, making them potential candidates for cancer therapy.

Antiviral Activity

Certain ethyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate derivatives have shown antiviral properties. For instance, ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate exhibited considerable anti-Herpes Simplex virus-1 (HSV-1) activity with an IC50 range of 5–6 μg/ml .

Inhibition of RNA-Dependent RNA Polymerase

The compound 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinoline-dione, derived from 4-hydroxy-2(1H)-quinolinone, acts as an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Click Chemistry Applications

Tetrazole derivatives, including this compound, play a crucial role in medicinal and pharmaceutical applications. Their unique structure makes them valuable for click chemistry approaches .

Safety and Hazards

Tetrazoles are known to be highly reactive and can be explosive, especially when shocked, heated, or exposed to fire . They can also react with acidic materials and strong oxidizers to release corrosive and toxic gases and heat .

properties

IUPAC Name

ethyl 2-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-2-25-17(24)14-5-3-4-6-15(14)19-16(23)12-7-9-13(10-8-12)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFHNRFSCFYRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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